(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
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Overview
Description
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a dihydroquinazolinone moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves a multi-step process:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Urea Linkage: The final step involves the reaction of the quinazolinone derivative with 4-fluorophenyl isocyanate to form the desired urea linkage. This reaction is typically carried out under mild conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the fluorophenyl ring.
Scientific Research Applications
(E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the quinazolinone moiety are key to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-3-(2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Lacks the propyl group, which may affect its biological activity and binding properties.
1-(4-chlorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea: Substitution of fluorine with chlorine can lead to different chemical and biological properties.
1-(4-methylphenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea: The presence of a methyl group instead of fluorine can alter the compound’s reactivity and interactions.
Uniqueness
The presence of the fluorophenyl group in (E)-1-(4-fluorophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets. The propyl group further differentiates it from similar compounds, potentially affecting its pharmacokinetic and pharmacodynamic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
899728-29-1 |
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Molecular Formula |
C18H17FN4O2 |
Molecular Weight |
340.358 |
IUPAC Name |
1-(4-fluorophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C18H17FN4O2/c1-2-11-23-16(14-5-3-4-6-15(14)21-18(23)25)22-17(24)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H2,20,22,24) |
InChI Key |
LFPMMCNHTOAGBN-CJLVFECKSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
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